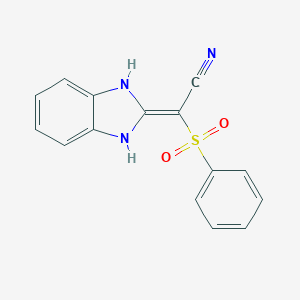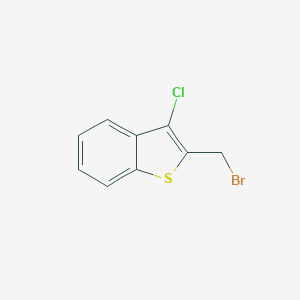
2-Aminobenzaldehyde oxime
Overview
Description
2-Aminobenzaldehyde oxime is an organic compound that features both an amino group and an oxime functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzaldehyde oxime typically involves the reaction of 2-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-aminobenzylamine.
Substitution: Formation of substituted benzaldehyde oximes.
Scientific Research Applications
2-Aminobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as indazoles.
Medicine: Potential therapeutic agent for treating neutrophilic inflammatory diseases.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-aminobenzaldehyde oxime in biological systems involves its interaction with specific enzymes. For instance, it acts as an inhibitor of neutrophil elastase and proteinase 3 by forming hydrogen bonds with the active sites of these enzymes, thereby preventing their activity and reducing inflammation .
Comparison with Similar Compounds
2-Aminobenzaldehyde: Lacks the oxime group, making it less reactive in certain chemical transformations.
2-Aminoacetophenone oxime: Similar structure but with a ketone-derived oxime group, leading to different reactivity and applications.
2-Fluorobenzaldehyde oxime: Contains a fluorine substituent, which can influence its chemical behavior and biological activity.
Uniqueness: 2-Aminobenzaldehyde oxime is unique due to the presence of both amino and oxime functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
(NE)-N-[(2-aminophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJOFYRFYDESS-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthieno[2,3-b][1]benzothiophene](/img/structure/B371041.png)


![N-[(7-chloro-1-benzothien-3-yl)methyl]-N-(2-chloroethyl)-N-ethylamine](/img/structure/B371047.png)


![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)



![N-[(7-bromo-1-benzothien-3-yl)methyl]-2-chloro-N-ethylethanamine](/img/structure/B371056.png)
![1-[2-(Methylsulfanyl)-2-thioxoethyl]pyridinium](/img/structure/B371058.png)


